![molecular formula C17H20ClN5O B2685480 N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415629-11-5](/img/structure/B2685480.png)
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as CP-690,550, is a small molecule drug that is used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the immune system.
Mechanism of Action
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is primarily expressed in immune cells and plays a crucial role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK3, this compound prevents the activation of T cells and B cells, which are key players in the immune response. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It has also been shown to reduce the activation of T cells and B cells, which are key players in the immune response. In clinical trials, this compound has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a potent inhibitor of JAK3 and has been extensively studied in preclinical and clinical trials. It has been shown to be effective in reducing the symptoms of autoimmune diseases and has a favorable safety profile. However, this compound is a complex molecule that requires skilled chemists and specialized equipment to synthesize. In addition, it is a small molecule drug that may have limited efficacy in some patients.
Future Directions
There are several future directions for the development of N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide. One area of research is the identification of biomarkers that can predict the response to this compound. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Finally, there is ongoing research into the development of new JAK inhibitors that may have improved efficacy and safety profiles compared to this compound.
Conclusion:
This compound is a small molecule drug that is used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a potent inhibitor of JAK3 and has been extensively studied in preclinical and clinical trials. This compound works by reducing the production of pro-inflammatory cytokines and preventing the activation of immune cells. It has a favorable safety profile and has been shown to be effective in reducing the symptoms of autoimmune diseases. However, this compound is a complex molecule that requires skilled chemists and specialized equipment to synthesize. There are several future directions for the development of this compound, including the identification of biomarkers, the development of combination therapies, and the development of new JAK inhibitors.
Synthesis Methods
The synthesis of N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide involves a series of chemical reactions that start with the reaction of 2-chlorobenzoyl chloride with piperidine to form N-(2-chlorophenyl)piperidine-1-carboxamide. This intermediate is then reacted with 6-methylpyrimidin-4-amine to form the final product, this compound. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound works by inhibiting JAK3, which is a key mediator of the immune response. By blocking JAK3, this compound reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-10-16(20-11-19-12)21-13-6-8-23(9-7-13)17(24)22-15-5-3-2-4-14(15)18/h2-5,10-11,13H,6-9H2,1H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAHXQFAXZSFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)
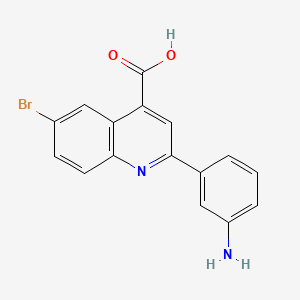
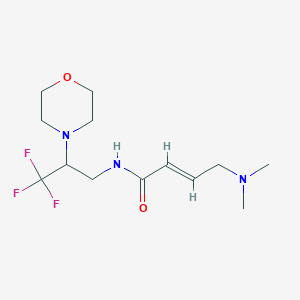

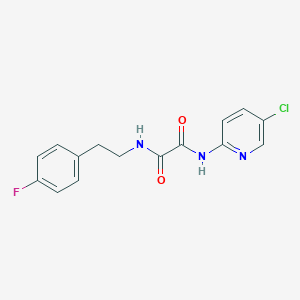
![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)
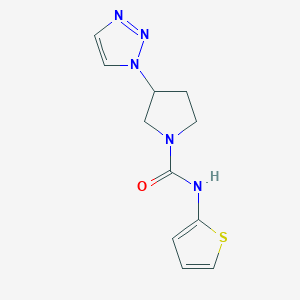
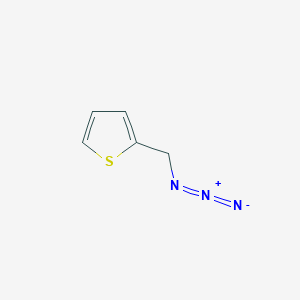
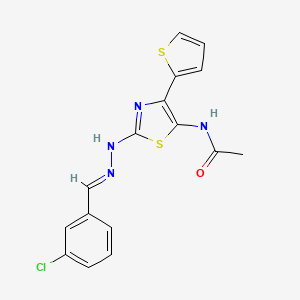

![2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2685413.png)
![1-methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2685416.png)

![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)
